molecular formula C12H28PSn B14381244 CID 13153764

CID 13153764

Cat. No.: B14381244
M. Wt: 322.03 g/mol
InChI Key: IPVVDTRVKIZIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

No data about CID 13153764 (structure, molecular formula, or biological/chemical properties) is present in the provided evidence. PubChem CIDs are unique numerical identifiers for chemical compounds, but without access to PubChem or additional sources, this CID cannot be definitively linked to a specific compound .

Properties

Molecular Formula

C12H28PSn

Molecular Weight

322.03 g/mol

InChI

InChI=1S/C10H22P.2CH3.Sn/c1-4-7-9-11(6-3)10-8-5-2;;;/h3-10H2,1-2H3;2*1H3;

InChI Key

IPVVDTRVKIZIFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)CC[Sn](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 13153764 involves specific reaction conditions and reagents. The detailed synthetic routes are typically documented in scientific literature and patents. The preparation methods often require controlled environments to ensure the purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods may involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: CID 13153764 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve optimal results.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to confirm their structure and purity.

Scientific Research Applications

CID 13153764 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a tool for probing biological pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a lead compound for drug development. Additionally, it finds applications in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 13153764 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on the molecular targets and pathways are essential to understand the compound’s mechanism of action fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

A meaningful comparison requires structural, functional, or pharmacological data about CID 13153764. Since this information is absent, below is a generalized framework for comparing compounds using methodologies from the evidence:

Table 1: General Parameters for Compound Comparison

Parameter Example from Evidence Relevance to this compound
Molecular Structure Oscillatoxin derivatives Unknown
Physicochemical Properties LogP, solubility, TPSA Not calculable
Biological Activity Nrf2 inhibitors Undetermined
Synthetic Routes Reaction conditions No data available

Key Observations:

Structural Similarity: Compounds like oscillatoxin derivatives (CIDs 101283546, 185389, etc.) are compared based on core scaffolds and substituents . For this compound, structural analogs cannot be identified without its structure.

Activity Profiles : For example, CID 46907796 (an Nrf2 inhibitor) is contrasted with ChEMBL compounds based on IC50 values and binding mechanisms . Similar pharmacological data is absent here.

Computational Metrics : Properties like LogP, TPSA, and bioavailability scores are critical for drug-likeness comparisons . These metrics require experimental or predicted data, which is unavailable for this compound.

Limitations and Recommendations

Data Availability : The absence of this compound in the evidence underscores the need to verify the identifier or consult primary databases like PubChem or ChEMBL.

Methodological Gaps : The evidence emphasizes computational tools (e.g., GC-MS, machine learning models ) for compound characterization. Applying these to this compound would require raw data.

Source Diversity: The evidence includes cheminformatics workflows and pharmacological benchmarks , but none address this compound.

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